molecular formula C6H10O3 B13732230 ethyl 3-oxo(314C)butanoate

ethyl 3-oxo(314C)butanoate

Cat. No.: B13732230
M. Wt: 132.13 g/mol
InChI Key: XYIBRDXRRQCHLP-RHRFEJLCSA-N
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Description

Ethyl 3-oxo(314C)butanoate, also known as ethyl acetoacetate, is a colorless liquid ester with a pleasant odor. Its chemical formula is CH₃COCH₂COOC₂H₅, and it has a relative density of 1.03. The compound exhibits keto-enol tautomerism, with about 7% of the enol form present under normal conditions . It is widely used in organic synthesis due to its versatile reactivity.

Preparation Methods

Ethyl 3-oxo(314C)butanoate can be synthesized through various methods:

    Claisen Condensation: This method involves the reaction of ethyl ethanoate (CH₃COOC₂H₅) with sodium or sodium ethoxide.

    Industrial Production: Industrially, this compound is produced by the esterification of acetoacetic acid with ethanol.

Chemical Reactions Analysis

Ethyl 3-oxo(314C)butanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-oxo(314C)butanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of metabolic pathways and enzyme mechanisms.

    Medicine: this compound serves as a precursor in the synthesis of drugs such as sedatives and anticonvulsants.

    Industry: It is employed in the production of dyes, perfumes, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-oxo(314C)butanoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s keto-enol tautomerism allows it to participate in both nucleophilic addition and substitution reactions. Its molecular targets include enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Ethyl 3-oxo(314C)butanoate is unique due to its keto-enol tautomerism and versatile reactivity. Similar compounds include:

This compound stands out due to its widespread use in organic synthesis and its ability to participate in a variety of chemical reactions.

Properties

Molecular Formula

C6H10O3

Molecular Weight

132.13 g/mol

IUPAC Name

ethyl 3-oxo(314C)butanoate

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+2

InChI Key

XYIBRDXRRQCHLP-RHRFEJLCSA-N

Isomeric SMILES

CCOC(=O)C[14C](=O)C

Canonical SMILES

CCOC(=O)CC(=O)C

Origin of Product

United States

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